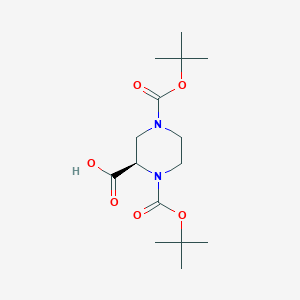

(R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZGWFQKLVCLLA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649923 | |

| Record name | (2R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173774-48-6 | |

| Record name | (2R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1,4-Bis(Boc)piperazine-2-carboxylic acid chemical properties

An In-depth Technical Guide to (R)-1,4-Bis(Boc)piperazine-2-carboxylic Acid

Introduction

(R)-1,4-Bis(Boc)piperazine-2-carboxylic acid is a chiral heterocyclic compound widely utilized as a crucial building block in medicinal chemistry and drug development. Its rigid piperazine core, combined with the stereocenter at the 2-position and the orthogonal tert-butoxycarbonyl (Boc) protecting groups, makes it a valuable intermediate for synthesizing complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in the field of drug discovery. The strategic placement of the Boc groups allows for selective deprotection and functionalization, offering precise control in multi-step synthetic routes.[1]

Chemical and Physical Properties

The fundamental properties of (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | (2R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid | [2] |

| Synonyms | (R)-1,N-Boc-4,N-Boc-piperazine-2-carboxylic Acid, (2R)-1,4-bis[(2-methylpropan-2-yl)oxy-oxomethyl]-2-piperazinecarboxylic acid | [2] |

| CAS Number | 173774-48-6 | [2] |

| Molecular Formula | C₁₅H₂₆N₂O₆ | [1][2][3][4] |

| Molecular Weight | 330.38 g/mol | [2][3][4] |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Assay/Purity | ≥97% |

Physicochemical Data

| Property | Value | Conditions/Notes | Reference |

| Melting Point | 128-132 °C | With decomposition | [1] |

| 142-148 °C | |||

| Boiling Point | 443.9 ± 40.0 °C | Predicted | [2] |

| Density | 1.200 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | 3.70 ± 0.20 | Predicted | [2] |

| Solubility | Freely soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF). Insoluble in water. | [1] | |

| Storage Temperature | 2-8°C | Protect from light and moisture | [1][2] |

Structural Information

| Identifier | Value | Reference |

| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(O)=O)C(=O)OC(C)(C)C | |

| InChI | 1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19) | |

| InChI Key | IIZGWFQKLVCLLA-UHFFFAOYSA-N | [3][4] |

Applications in Drug Development

This compound serves as a versatile scaffold and intermediate in the synthesis of high-value pharmaceutical agents. Its constrained conformation is often exploited to improve the metabolic stability and binding affinity of drug candidates.

Peptide Drug Synthesis

(R)-1,4-Bis(Boc)piperazine-2-carboxylic acid is used as a rigid, non-natural amino acid building block in peptide synthesis.[1] Its incorporation into peptide chains can enhance resistance to proteolytic degradation, a critical attribute for developing orally bioavailable peptide drugs.[1] It is also employed in the synthesis of tumor-targeting cyclic peptides, such as those designed to be antagonists of integrin αvβ3.[1]

Kinase Inhibitor Intermediate

The chiral piperazine carboxylic acid motif is a key structural component in several kinase inhibitors. This building block is instrumental in constructing the core of Bruton's tyrosine kinase (BTK) inhibitors (e.g., Ibrutinib derivatives) and CDK4/6 inhibitors like Abemaciclib.[1] The piperazine ring often serves as a linker that correctly orients other pharmacophoric groups for optimal interaction with the kinase active site.

Asymmetric Synthesis

Beyond direct incorporation, the molecule is a precursor in asymmetric synthesis. For example, it can be used to prepare chiral amine catalysts after decarboxylation, or it can be reduced to the corresponding aldehyde for the synthesis of chiral Salen ligands.[1]

Experimental Protocols

The following sections detail common experimental procedures involving (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid and related structures. These protocols are foundational for its use in synthetic chemistry.

General Protocol for Amide Bond Formation (Peptide Coupling)

The carboxylic acid functionality is most commonly used to form amide bonds. Standard peptide coupling reagents are effective for this transformation.

Materials:

-

(R)-1,4-Bis(Boc)piperazine-2-carboxylic acid (1.0 eq)

-

Amine (1.1 eq)

-

Coupling Reagent: HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)[5]

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[5]

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)[5]

Procedure (using HATU):

-

In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[5]

-

Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

-

Add the desired amine (1.1 eq) to the activated mixture.[5]

-

Continue stirring the reaction at room temperature for 1-12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).[5]

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired amide.[5]

Selective Deprotection Strategy

The two Boc groups on the piperazine nitrogen atoms can be selectively removed, which is a key advantage of this building block.

-

Selective N1-Boc Removal: The Boc group at the 1-position is generally more labile and can be selectively cleaved under milder acidic conditions, such as using trifluoroacetic acid (TFA) in DCM.[1]

-

Complete Boc Removal: Stronger acidic conditions will remove both Boc groups.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of utilizing (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid in common synthetic applications.

Caption: General workflow for amide bond formation using the title compound.

Caption: Logical steps for synthesizing a kinase inhibitor.

Safety and Handling

(R)-1,4-Bis(Boc)piperazine-2-carboxylic acid requires careful handling in a laboratory setting.

-

Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Pictogram: GHS07 (Exclamation mark).

-

Storage Class: 11 - Combustible Solids.

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

- 1. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 2. (R)-1-N-BOC-4-N-BOC-PIPERAZINE-2-CARBOXYLIC ACID CAS#: 173774-48-6 [amp.chemicalbook.com]

- 3. 1-N-Boc-4-N-Boc-Piperazine-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. 1,4-Di-Boc-piperazine-2-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a chiral heterocyclic compound that serves as a crucial building block in modern medicinal chemistry and pharmaceutical development. As a derivative of piperazine, a privileged scaffold in numerous approved drugs, this molecule combines a constrained cyclic diamine structure with a carboxylic acid functional group. The presence of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms enhances its stability and allows for controlled, sequential reactions, making it an ideal intermediate for complex multi-step syntheses.[1] Its defined (R)-stereochemistry is of particular importance for creating enantiomerically pure active pharmaceutical ingredients (APIs), which often leads to improved target specificity and reduced off-target effects. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.

Chemical Structure and Properties

The structure of this compound features a piperazine ring with Boc groups at the N1 and N4 positions and a carboxylic acid at the C2 position in the (R) configuration.

Chemical Structure Diagram

Caption: 2D representation of (R)-1,4-Bis(Boc)-piperazine-2-carboxylic acid.

Physicochemical and Identification Data

The following table summarizes key quantitative data and identifiers for 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid. Note that some data may refer to the racemic mixture or the (S)-isomer, as specific data for the (R)-isomer is not always available.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₆N₂O₆ | [2] |

| Molecular Weight | 330.38 g/mol | |

| CAS Number | 181955-79-3 (Racemic) | |

| 175854-42-5 (Racemic) | [2] | |

| 175854-43-6 ((S)-Isomer) | [2] | |

| Appearance | White crystalline powder / Solid | [2] |

| Melting Point | 128-132°C (decomposition) | [2] |

| 142-148°C | ||

| Solubility | Freely soluble in DCM, THF, DMF. Insoluble in water. | [2] |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from the corresponding chiral precursor, (R)-piperazine-2-carboxylic acid. The key transformation is the protection of both nitrogen atoms of the piperazine ring with Boc groups.

General Synthetic Workflow

A common strategy involves the reaction of the starting material with an excess of di-tert-butyl dicarbonate (Boc₂O) under basic conditions to facilitate the acylation of both the secondary and primary amines of the piperazine core.

References

An In-Depth Technical Guide to the Synthesis of (R)-1,4-di-Boc-piperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-1,4-di-Boc-piperazine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. This document details a robust synthetic protocol, presents key quantitative data, and outlines the reaction workflow.

Introduction

(R)-1,4-di-Boc-piperazine-2-carboxylic acid is a valuable intermediate in the synthesis of complex pharmaceutical agents. The piperazine scaffold is a common motif in a wide range of biologically active molecules, and the introduction of a chiral center at the 2-position, along with orthogonal N-Boc protecting groups, allows for precise and selective downstream functionalization. This guide focuses on a high-yielding synthesis from the commercially available (R)-piperazine-2-carboxylic acid dihydrochloride.

Synthetic Pathway Overview

The synthesis of (R)-1,4-di-Boc-piperazine-2-carboxylic acid is achieved through the exhaustive N-protection of (R)-piperazine-2-carboxylic acid dihydrochloride using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This one-step procedure provides the target molecule in high yield and purity.

A Technical Guide to (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, a crucial chiral building block in the synthesis of complex pharmaceutical agents. This document details its chemical and physical properties, provides an experimental protocol for its preparation, and illustrates its application in the synthesis of targeted therapies.

Core Data Summary

This compound, also known as (R)-1,4-di-Boc-piperazine-2-carboxylic acid, is a derivative of piperazine-2-carboxylic acid where both nitrogen atoms are protected by tert-butoxycarbonyl (Boc) groups. This protection strategy enhances its stability and utility in multi-step organic syntheses.

| Property | Value | Reference |

| CAS Number | 173774-48-6 | [1][2] |

| Molecular Formula | C₁₅H₂₆N₂O₆ | [2] |

| Molecular Weight | 330.38 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 128-132 °C (decomposition) (for racemic mixture) | [3] |

| Solubility | Freely soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF). Insoluble in water. | [3] |

| Storage | 2-8°C, protect from light and moisture. | [4][] |

Experimental Protocols

Synthesis of 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Objective: To synthesize 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid through the double Boc-protection of piperazine-2-carboxylic acid.

Materials:

-

Piperazine-2-carboxylic acid dihydrochloride

-

Potassium hydroxide (KOH)

-

Methanol

-

1,4-Dioxane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Water

-

Ethyl acetate

Procedure:

-

Free Base Formation: A solution of potassium hydroxide (2.0 equivalents) in methanol is added to a suspension of piperazine-2-carboxylic acid dihydrochloride (1.0 equivalent) in methanol. The mixture is stirred at room temperature for 1 hour.[6]

-

Solvent Removal: The methanol is removed under reduced pressure.

-

Reaction Setup: The resulting residue is dissolved in a mixture of water and 1,4-dioxane.

-

Boc Protection: A solution of di-tert-butyl dicarbonate (Boc₂O) in a 1,4-dioxane/water mixture is added to the solution of the free piperazine-2-carboxylic acid. The reaction mixture is stirred at room temperature overnight.[6] The reaction will yield a mixture of mono- and di-protected piperazine-2-carboxylic acid.

-

Work-up and Isolation: The solvent is removed, and the aqueous phase is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The desired 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid can be separated from the mono-protected byproduct by column chromatography.

Applications in Drug Synthesis

This compound is a valuable intermediate in the synthesis of various kinase inhibitors.[3] The piperazine scaffold is a common feature in many biologically active molecules, and the chiral carboxylic acid functionality allows for the construction of specific stereoisomers, which is often crucial for therapeutic efficacy.

Role as a Kinase Inhibitor Intermediate

This chiral building block is utilized in the synthesis of inhibitors for Cyclin-Dependent Kinases (CDK4/6) and Bruton's Tyrosine Kinase (BTK).[3] These kinases are key targets in oncology and immunology. While specific, publicly available synthetic routes for commercial drugs starting directly from this di-Boc protected acid are proprietary, the following diagram illustrates a generalized workflow for its incorporation into a kinase inhibitor scaffold.

This workflow highlights the key transformations involving this compound. The carboxylic acid is first activated and then coupled with a suitable amine. Subsequently, one or both of the Boc protecting groups can be selectively removed to allow for further functionalization, ultimately leading to the final kinase inhibitor.

The strategic use of this di-protected chiral intermediate allows for precise control over the stereochemistry and regiochemistry of the final drug molecule, which is paramount for achieving the desired pharmacological profile and minimizing off-target effects.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN106316935A - Preparation method of Abemaciclib intermediate - Google Patents [patents.google.com]

- 3. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 4. 1,4-Di-Boc-piperazine-2-carboxylic acid 97 181955-79-3 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Piperazine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-protected piperazine carboxylic acids, key building blocks in medicinal chemistry and drug development. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the piperazine ring allows for controlled synthetic manipulations, making these compounds invaluable in the construction of complex molecular architectures. Understanding their fundamental properties, such as solubility, acidity (pKa), melting point, and stability, is critical for their effective application in research and development.

Core Physicochemical Data

The following tables summarize the available quantitative data for various isomers of Boc-protected piperazine carboxylic acid. It is important to note that experimentally determined values for some properties, particularly solubility and pKa, are not extensively reported in publicly available literature. In such cases, predicted values or qualitative descriptions are provided.

Table 1: Physicochemical Properties of 1-Boc-piperazine-2-carboxylic acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 230.26 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| Storage Conditions | 0-8 °C | [1] |

Table 2: Physicochemical Properties of 4-Boc-piperazine-2-carboxylic acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [3][][5] |

| Molecular Weight | 230.26 g/mol | [3][][5] |

| Appearance | Powder or crystals | |

| Melting Point | 231-239 °C | [3][] |

| Solubility | Not available | |

| pKa (Predicted) | 2.20 ± 0.20 | [3] |

| Storage Conditions | Keep in dark place, Inert atmosphere, room temperature | [3] |

Table 3: Physicochemical Properties of 1-Boc-piperazine-3-carboxylic acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [6] |

| Molecular Weight | 230.27 g/mol | [6] |

| Appearance | Not available | |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| Purity | 97% | [6] |

Table 4: Physicochemical Properties of 1,4-Bis-Boc-piperazine-2-carboxylic acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₆N₂O₆ | [7] |

| Molecular Weight | 330.38 g/mol | |

| Appearance | White crystalline powder | [7] |

| Melting Point | 128-132 °C (decomposition) | [7] |

| Solubility | Insoluble in water; Freely soluble in DCM, THF, DMF | [7] |

| pKa | Not available | |

| Stability | Protect from light and moisture; Boc groups are cleaved by strong acids. | [7] |

Stability Considerations

The stability of Boc-protected piperazine carboxylic acids is primarily influenced by the acid-labile nature of the tert-butoxycarbonyl protecting group. The Boc group is generally stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation, which makes it a versatile tool in multi-step syntheses.[8] However, it is readily cleaved under acidic conditions.[8][9]

Key stability points include:

-

Acid Lability: The Boc group is cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.[10] This property is fundamental to its use as a protecting group, allowing for its removal to unmask the piperazine nitrogen for subsequent reactions.

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures, especially in the presence of certain solvents, may lead to degradation.

-

Storage: For long-term storage, it is recommended to keep these compounds in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[3]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties are provided below. These represent standard methodologies that can be applied to Boc-protected piperazine carboxylic acids.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and distribution. Potentiometric titration is a common and accurate method for its determination.[11][12]

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Sample Preparation: A solution of the Boc-protected piperazine carboxylic acid of known concentration (e.g., 1 mM) is prepared in deionized water. The ionic strength of the solution is kept constant by adding a background electrolyte like potassium chloride (e.g., 0.15 M). The solution is purged with an inert gas, such as nitrogen, to remove dissolved carbon dioxide.[12]

-

Titration: The solution is placed in a jacketed vessel to maintain a constant temperature and is stirred continuously. A calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally. The pH of the solution is recorded after each addition, allowing the system to equilibrate.[11][12]

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[11]

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that significantly impacts the bioavailability of a drug candidate. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[13]

Caption: Workflow for solubility determination by the shake-flask method.

Methodology:

-

Equilibration: An excess amount of the solid Boc-protected piperazine carboxylic acid is added to a vial containing an aqueous buffer of a specific pH. The vial is sealed and agitated in a constant temperature shaker for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[13]

-

Phase Separation: After equilibration, the suspension is centrifuged to pellet the excess solid. An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[13]

-

Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved compound.[13]

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the public domain that directly implicates 1-Boc-piperazine-2-carboxylic acid, 4-Boc-piperazine-2-carboxylic acid, or 1-Boc-piperazine-3-carboxylic acid in specific signaling pathways. These molecules are primarily utilized as building blocks in the synthesis of more complex, biologically active compounds. The final molecules synthesized from these precursors may target a wide array of signaling pathways, depending on their ultimate structure.

The general workflow for utilizing these compounds in drug discovery is outlined below.

Caption: General drug discovery workflow utilizing Boc-protected piperazine carboxylic acids.

This workflow illustrates the progression from the initial building block to the identification of a lead candidate. The physicochemical properties discussed in this guide are crucial at each stage, from influencing reaction conditions during synthesis to impacting the absorption, distribution, metabolism, and excretion (ADME) properties of the final compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Boc-piperazine-2-carboxylic acid | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Boc-piperazine-2-carboxylic acid - Protheragen [protheragen.ai]

- 5. scbt.com [scbt.com]

- 6. (S)-1-Boc-piperazine-3-carboxylic acid 97% | CAS: 848482-93-9 | AChemBlock [achemblock.com]

- 7. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 8. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic and Application Data of (R)-1,4-Bis(Boc)piperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a primary application of (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid. This compound is a chiral building block frequently utilized in synthetic organic chemistry, particularly in the construction of peptidomimetics and as a constrained amino acid analogue in drug discovery. Due to the absence of publicly available experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and calculated Mass Spectrometry (MS) values, alongside standardized experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the predicted and calculated spectroscopic data for (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid. These predictions are based on the chemical structure and established principles of NMR and MS.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.2-4.4 | Multiplet | 1H | H-2 |

| ~3.8-4.0 | Multiplet | 2H | Piperazine Ring Protons |

| ~3.0-3.4 | Multiplet | 4H | Piperazine Ring Protons |

| 1.48 | Singlet | 9H | Boc (N-1) -C(CH₃)₃ |

| 1.45 | Singlet | 9H | Boc (N-4) -C(CH₃)₃ |

| 10-12 (broad) | Singlet | 1H | -COOH |

Predicted for a 400 MHz spectrometer in CDCl₃. Actual values may vary based on solvent and instrument.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~175 | -COOH |

| ~155 | Boc C=O |

| ~154 | Boc C=O |

| ~81 | Boc -C(CH₃)₃ |

| ~80 | Boc -C(CH₃)₃ |

| ~55 | C-2 |

| ~45-50 | Piperazine Ring Carbons |

| 28.4 | Boc -C(CH₃)₃ |

| 28.3 | Boc -C(CH₃)₃ |

Predicted for a 100 MHz spectrometer in CDCl₃. Actual values may vary based on solvent and instrument.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion Formula | Adduct | Calculated m/z |

| [C₁₅H₂₆N₂O₆+H]⁺ | [M+H]⁺ | 331.1813 |

| [C₁₅H₂₆N₂O₆+Na]⁺ | [M+Na]⁺ | 353.1632 |

| [C₁₅H₂₆N₂O₆+K]⁺ | [M+K]⁺ | 369.1372 |

Based on a molecular formula of C₁₅H₂₆N₂O₆ and a molecular weight of 330.38 g/mol .[1][2][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

-

Data Processing:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.

-

2.2 Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is suitable for determining the accurate mass of the compound.

-

Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.

-

Take 10 µL of the stock solution and dilute it with 1 mL of the same solvent to a final concentration of approximately 10 µg/mL.

-

If necessary, add a small amount of formic acid to the final solution to promote protonation ([M+H]⁺).

-

Filter the solution if any precipitate is present.

-

Transfer the final solution to a 2 mL mass spectrometry vial.

-

-

Instrument Setup and Acquisition:

-

The analysis is typically performed using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an ESI source.

-

Set the ESI source to positive ion mode.

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

-

-

Data Analysis:

-

Analyze the resulting spectrum to identify the m/z values of the molecular ion adducts (e.g., [M+H]⁺, [M+Na]⁺).

-

Compare the experimentally observed accurate mass with the theoretically calculated mass to confirm the elemental composition.

-

Application Workflow: Solid-Phase Peptide Synthesis (SPPS)

(R)-1,4-Bis(Boc)piperazine-2-carboxylic acid is an ideal building block for incorporation into peptide chains to introduce conformational constraints. The following diagram illustrates its use in a standard Boc-chemistry solid-phase peptide synthesis workflow.[4][5][6]

Caption: Workflow for Boc Solid-Phase Peptide Synthesis.

References

- 1. (1,4-Dimethylpiperazin-2-yl)methanol | 14675-44-6 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206) [hmdb.ca]

- 4. benchchem.com [benchchem.com]

- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 6. chempep.com [chempep.com]

An In-depth Technical Guide on the Solubility of (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid

This technical guide provides a comprehensive overview of the solubility of (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors and peptide drugs.[1] This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white crystalline powder with a molecular formula of C₁₅H₂₆N₂O₆ and a molecular weight of 343.38 g/mol .[1] It has a melting point range of 128-132°C, with decomposition.[1]

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Dichloromethane (DCM) | Freely Soluble | [1] |

| Tetrahydrofuran (THF) | Freely Soluble | [1] |

| Dimethylformamide (DMF) | Freely Soluble | [1] |

| Water | Insoluble | [1] |

The insolubility in water and solubility in organic solvents like dichloromethane and dimethylformamide are consistent with the hydrophobic nature of the tert-butoxycarbonyl (Boc) protecting groups.[2]

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound like this compound in various solvents. This method is based on the principle of reaching a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethylformamide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

Filter paper or syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL). This will be used to create a calibration curve.

-

Sample Preparation:

-

Add an excess amount of the solid compound to a vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is recommended to filter the supernatant using a syringe filter.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the selected solvent at the specified temperature using the following formula:

Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Workflow for solubility determination.

References

Stability of Boc Protecting Groups on the Piperazine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the development of nitrogen-containing pharmaceuticals and fine chemicals. The piperazine moiety, a privileged scaffold in medicinal chemistry, frequently requires selective functionalization, making the strategic use of protecting groups such as Boc essential.[1][2] This technical guide provides a comprehensive overview of the stability of the Boc protecting group on the piperazine ring under a variety of chemical conditions. It is intended to serve as a practical resource for researchers, enabling informed decisions in the design and execution of synthetic routes involving Boc-protected piperazine intermediates. This document details the stability of both mono- and di-Boc-protected piperazines under acidic, basic, and reductive conditions, and in the presence of common synthetic reagents. Experimental protocols for common manipulations and quantitative data are presented to facilitate practical application in a laboratory setting.

Introduction to Boc-Protected Piperazines

N-Boc-piperazine is a critical building block in contemporary organic synthesis, especially within medicinal chemistry.[2] The mono-protection strategy allows for selective functionalization at the free secondary amine, making N-Boc-piperazine an invaluable intermediate for constructing complex molecular architectures.[2] The Boc group's utility is defined by its predictable stability profile: it is robust under a wide range of conditions but can be selectively removed under specific acidic conditions.[3][4] This allows for orthogonal protection strategies, which are crucial in multi-step syntheses of complex molecules.[1][5][6][7]

Physicochemical Properties of 1-Boc-Piperazine:

| Property | Value |

| Molecular Formula | C₉H₁₈N₂O₂[2][3] |

| Molecular Weight | 186.25 g/mol [2][3] |

| Appearance | White to off-white crystalline powder/waxy solid[2][8] |

| Melting Point | 43-49 °C[2][3] |

| Boiling Point | 258 °C at 760 mmHg[2][3] |

| Density | 1.03 g/cm³[2][3] |

| Solubility | Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO[2] |

Stability Profile of the Boc Group on Piperazine

The stability of the Boc group is highly dependent on the reaction conditions. A thorough understanding of its lability is essential for successful synthetic planning.

Acidic Conditions

The Boc group is most notably labile under acidic conditions.[3] Cleavage occurs via a mechanism involving protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[9]

Common Acidic Reagents for Boc Deprotection:

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM)[10][11] | Highly effective and common. The reaction is typically fast, occurring within 1-4 hours at room temperature.[11] |

| Hydrochloric Acid (HCl) | 4M in 1,4-dioxane[9] | An alternative to TFA, often used when TFA-labile groups are present. The product precipitates as the hydrochloride salt.[9] |

| 6N Hydrochloric Acid (HCl) | Aqueous | Used for deprotection, followed by basification to isolate the free amine.[12][13] |

The choice between these reagents is contingent on the presence of other acid-sensitive functional groups within the molecule and the desired work-up procedure.[9]

Basic Conditions

The Boc group is generally stable under basic conditions, a key feature that allows for its use in orthogonal protection schemes with base-labile groups like Fmoc.[4][14] It is resistant to cleavage by common bases such as:

-

Triethylamine (TEA)

-

Diisopropylethylamine (DIPEA)[10]

-

Sodium carbonate

-

Sodium hydroxide (at moderate concentrations and temperatures)

This stability allows for reactions such as amide couplings and alkylations to be performed on the unprotected nitrogen of mono-Boc-piperazine without premature deprotection.[15]

Catalytic Hydrogenation

The Boc group is stable under the conditions typically employed for catalytic hydrogenolysis.[1] This is a significant advantage as it permits the selective removal of other protecting groups, such as the Carboxybenzyl (Cbz) group, in the presence of a Boc-protected piperazine.[1]

Orthogonal Deprotection Example:

| Protecting Group | Cleavage Condition | Stability of Boc Group |

| Cbz | H₂, Pd/C[1] | Stable[1] |

| Fmoc | 20% Piperidine in DMF[1] | Stable |

| Boc | Strong Acid (TFA, HCl)[1] | Labile |

Stability in Common Synthetic Reactions

The Boc group on a piperazine ring is generally stable to a variety of common synthetic reagents and conditions beyond those already mentioned:

-

Amide Coupling Reagents: Stable to reagents like HATU and HBTU, provided that the reaction conditions are not acidic.[15]

-

Oxidizing and Reducing Agents: Generally stable to a range of common oxidizing and reducing agents.

-

Buchwald-Hartwig Amination: Boc-piperazine is frequently used in palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides.[2][16]

However, prolonged exposure to even mildly acidic conditions during these reactions can lead to partial or complete cleavage of the Boc group.[15]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a general procedure for the TFA-mediated deprotection of a Boc-protected piperazine derivative.[9]

Materials:

-

N-Boc-piperazine derivative

-

Anhydrous Dichloromethane (DCM)[9]

-

Trifluoroacetic Acid (TFA)[9]

-

Saturated sodium bicarbonate (NaHCO₃) solution[9]

-

Brine[9]

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[9]

Procedure:

-

Dissolve the N-Boc-piperazine derivative (1 equivalent) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.[9]

-

To the stirred solution, add TFA (5-10 equivalents, often as a 20-50% solution in DCM) at room temperature.[9][10]

-

Stir the reaction mixture at room temperature for 1 to 4 hours.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue by carefully adding a saturated solution of NaHCO₃ until the pH is basic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.[9]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol provides a general method for the cleavage of a Boc group using HCl in 1,4-dioxane.[9]

Materials:

-

N-Boc-piperazine derivative

-

Anhydrous solvent (e.g., methanol or ethyl acetate)[9]

-

4M solution of HCl in 1,4-dioxane[9]

-

Diethyl ether[9]

Procedure:

-

Dissolve the N-Boc-piperazine derivative (1 equivalent) in a minimal amount of a suitable anhydrous solvent in a round-bottom flask.[9]

-

To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[9]

-

Stir the reaction mixture at room temperature for 1 to 4 hours.[9]

-

Monitor the reaction by TLC or LC-MS.[9]

-

Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration.[9]

-

Wash the collected solid with diethyl ether and dry under vacuum to obtain the piperazine hydrochloride salt.[9]

Visualization of Key Processes

Acid-Catalyzed Deprotection of Boc-Piperazine

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 8. lifechempharma.com [lifechempharma.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. jgtps.com [jgtps.com]

- 13. jgtps.com [jgtps.com]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

A Technical Guide to (R)-1,4-di-Boc-piperazine-2-carboxylic acid: Synthesis, Commercial Availability, and Applications in Drug Discovery

(R)-1,4-di-Boc-piperazine-2-carboxylic acid is a chiral heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its rigid structure and versatile functional groups make it a valuable component in the synthesis of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols.

Commercial Availability and Physicochemical Properties

(R)-1,4-di-Boc-piperazine-2-carboxylic acid, along with its racemic and (S)-enantiomer, is commercially available from a variety of suppliers. The compound is typically supplied as a white to off-white solid with a purity of 97% or higher. Proper storage under refrigerated conditions (2-8°C) is recommended to ensure its stability.

| Property | Value | References |

| Molecular Formula | C₁₅H₂₆N₂O₆ | [1] |

| Molecular Weight | 330.38 g/mol | [1] |

| CAS Number | Not explicitly found for (R)-isomer, Racemate: 181955-79-3 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 142-148 °C | [1] |

| Purity | ≥ 97% | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthesis of (R)-1,4-di-Boc-piperazine-2-carboxylic acid

The synthesis of enantiomerically pure (R)-1,4-di-Boc-piperazine-2-carboxylic acid can be achieved through various strategies, including asymmetric synthesis or the resolution of a racemic mixture. Enzymatic resolution is a common and effective method for obtaining the desired stereoisomer.

Detailed Experimental Protocol: Enzymatic Resolution

This protocol is a representative example based on established enzymatic resolution techniques for similar piperazine derivatives.[3][4][5]

Objective: To resolve racemic 1,4-di-Boc-piperazine-2-carboxylic acid to obtain the (R)-enantiomer.

Materials:

-

Racemic 1,4-di-Boc-piperazine-2-carboxylic acid

-

Lipase (e.g., from Candida antarctica)

-

Organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Acylating agent (e.g., vinyl acetate)

-

Buffer solution (e.g., phosphate buffer, pH 7)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Enzymatic Acylation:

-

To a solution of racemic 1,4-di-Boc-piperazine-2-carboxylic acid (1.0 eq) in an organic solvent, add a lipase (e.g., 10-50% by weight of the substrate).

-

Add an acylating agent (e.g., vinyl acetate, 1.5-3.0 eq).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The lipase will selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer as the unreacted carboxylic acid.

-

-

Work-up and Extraction:

-

Once the desired conversion is reached (typically around 50%), filter off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a buffer solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield a mixture of the (R)-carboxylic acid and the acylated (S)-ester.

-

-

Purification:

-

Separate the (R)-1,4-di-Boc-piperazine-2-carboxylic acid from the acylated (S)-ester using silica gel column chromatography. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with ethyl acetate/methanol, can be employed.

-

-

Characterization:

-

Confirm the structure and purity of the isolated (R)-enantiomer using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (e.e.) using chiral HPLC.

-

Caption: Workflow for the enzymatic resolution of racemic 1,4-di-Boc-piperazine-2-carboxylic acid.

Applications in Drug Discovery

(R)-1,4-di-Boc-piperazine-2-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical agents. Its constrained conformation and the presence of two modifiable nitrogen atoms, along with a carboxylic acid handle, allow for the creation of diverse molecular scaffolds.

Amide Bond Formation and Peptide Synthesis

The carboxylic acid moiety of (R)-1,4-di-Boc-piperazine-2-carboxylic acid can be readily coupled with amines to form amide bonds, a fundamental transformation in the synthesis of many drug candidates.

Objective: To couple (R)-1,4-di-Boc-piperazine-2-carboxylic acid with a primary or secondary amine.

Materials:

-

(R)-1,4-di-Boc-piperazine-2-carboxylic acid

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Activation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1,4-di-Boc-piperazine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes.

-

-

Coupling:

-

Add the amine (1.1 eq) to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

-

References

- 1. 1,4-Di-Boc-piperazine-2-carboxylic acid 97 181955-79-3 [sigmaaldrich.com]

- 2. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 3. Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biosynth.com [biosynth.com]

Piperazine Derivatives in Medicinal Chemistry: An In-Depth Technical Guide

The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties have made it a "privileged" scaffold, frequently incorporated into a vast array of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive overview of piperazine derivatives for researchers, scientists, and drug development professionals, detailing their synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic applications, with a focus on quantitative data, experimental protocols, and visual representations of key biological pathways.

Introduction: The Versatility of the Piperazine Moiety

The prevalence of the piperazine ring in clinically used drugs stems from its favorable characteristics. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of pharmacological activity, potency, selectivity, and pharmacokinetic properties. The piperazine core can influence a molecule's polarity, basicity, and hydrogen bonding capacity, which in turn affects its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This adaptability has led to the development of piperazine-containing drugs for a wide range of conditions, including cancer, psychosis, allergies, and infectious diseases.

Therapeutic Applications and Quantitative Data

Piperazine derivatives have demonstrated significant therapeutic potential in numerous areas. The following sections summarize their application in key disease categories, supported by quantitative data to facilitate comparison.

Anticancer Activity

Piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and proliferation.

Table 1: Anticancer Activity of Representative Piperazine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference(s) |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | GI₅₀ | 1.00 | [1] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | GI₅₀ | 1.35 | [1] |

| Thiazolinylphenyl-piperazines (21-23) | MCF-7 (Breast) | IC₅₀ | >25 | [2] |

| Quinoxalinyl–piperazine derivative 30 | Various (Breast, Skin, Pancreas, Cervix) | N/A | Growth Inhibitor | [2] |

| Arylpiperazine-based SMO inhibitor (ANTA XV) | Medulloblastoma (in vivo) | N/A | Tumor Regression | [2] |

GI₅₀: 50% growth inhibition; IC₅₀: 50% inhibitory concentration.

Antipsychotic Activity

Many atypical antipsychotic drugs incorporate a piperazine moiety, which often contributes to their multi-target receptor binding profile, particularly at dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is believed to be crucial for their efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.

Table 2: Antipsychotic Activity of Representative Piperazine Derivatives

| Compound | Receptor | Activity Metric | Value (nM) | Reference(s) |

| Aripiprazole | Dopamine D2 | Ki | 0.34 | [3] |

| Serotonin 5-HT1A | Ki | 1.7 | [3] | |

| Serotonin 5-HT2A | Ki | 3.4 | [3] | |

| Olanzapine | Dopamine D2 | Ki | 11 | [3] |

| Serotonin 5-HT2A | Ki | 4 | [3] | |

| Risperidone | Dopamine D2 | Ki | 3 | [3] |

| Serotonin 5-HT2A | Ki | 0.2 | [3] | |

| Ziprasidone | Dopamine D2 | Ki | 0.8 | [3] |

| Serotonin 5-HT2A | Ki | 0.4 | [3] |

Ki: Inhibition constant, a measure of binding affinity.

Antihistamine Activity

Piperazine derivatives are a well-established class of H1 receptor antagonists used in the treatment of allergic conditions. The piperazine ring often serves as the basic amine function, which is crucial for interaction with the histamine H1 receptor.

Table 3: Antihistamine Activity of Representative Piperazine Derivatives

| Compound | Receptor | Activity Metric | Value (nM) | Reference(s) |

| Cetirizine | Histamine H1 | Ki | 6.0 | [4] |

| Levocetirizine | Histamine H1 | Ki | 3.0 | [4] |

| Hydroxyzine | Histamine H1 | Ki | 2.0 | [4] |

| Meclizine | Histamine H1 | Ki | 2.0 | [4] |

Ki: Inhibition constant, a measure of binding affinity.

Antiviral Activity

The piperazine scaffold is present in several antiviral agents. These derivatives can interfere with various stages of the viral life cycle, including entry into the host cell, replication, and assembly of new viral particles.

Table 4: Antiviral Activity of Representative Piperazine Derivatives

| Compound/Derivative Class | Virus | Activity Metric | Value (µM) | Selectivity Index (SI) | Reference(s) |

| Acyl piperazine derivative 8 | Zika Virus (ZIKV) | IC₅₀ | 10.7 | 14.3 | [5] |

| Acyl piperazine derivative 14 | Zika Virus (ZIKV) | IC₅₀ | 26.0 | 7.7 | [5] |

| 2-Phenylpiperazine derivative 25 | Zika Virus (ZIKV) | IC₅₀ | 3.9 | N/A | [5] |

| Piperazine derivative 42 | Zika Virus (ZIKV) | IC₅₀ | 6.6 | 60.5 | [5] |

| Piperazine derivative 44 | Dengue Virus (DENV) | IC₅₀ | 1.4 | 44.6 | [5] |

IC₅₀: 50% inhibitory concentration; SI: Selectivity Index (CC₅₀/IC₅₀), where CC₅₀ is the 50% cytotoxic concentration.

Antimicrobial Activity

Piperazine derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. They can act through different mechanisms, including the inhibition of essential enzymes or disruption of the bacterial cell membrane.[6][7]

Table 5: Antimicrobial Activity of Representative Piperazine Derivatives

| Compound/Derivative Class | Microorganism | Activity Metric | Value (µg/mL) | Reference(s) |

| Chalcone-piperazine hybrid | Candida albicans | MIC | 2.22 | [8] |

| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive bacteria | MIC | <0.15 | [8] |

| Sparfloxacin-piperazine derivative | Gram-positive bacteria | MIC | 1-5 | [8] |

| Gatifloxacin-piperazine derivative | Gram-positive bacteria | MIC | 1-5 | [8] |

MIC: Minimum Inhibitory Concentration.

Key Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of piperazine derivatives are a result of their interaction with various biological targets and modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the important mechanisms of action.

Anticancer: Induction of Apoptosis

Many piperazine-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Antipsychotic: Dopaminergic and Serotonergic Receptor Modulation

The antipsychotic effects of many piperazine derivatives are attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.

Antihistamine: Histamine H1 Receptor Inverse Agonism

Piperazine-based antihistamines function as inverse agonists at the histamine H1 receptor. They bind to the inactive conformation of the receptor, shifting the equilibrium away from the active state and thereby reducing the allergic response.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of piperazine derivatives.

General Synthesis of 1-Arylpiperazines

A common method for the synthesis of 1-arylpiperazines involves the nucleophilic substitution reaction between an appropriate aryl halide and piperazine.

Example: Synthesis of 1-(2-Methoxyphenyl)piperazine

-

Reaction Setup: A mixture of 2-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, and a high-boiling solvent such as diethylene glycol monomethyl ether is prepared in a round-bottom flask.

-

Heating: The reaction mixture is heated to a high temperature (e.g., 150 °C) for several hours (e.g., 12 hours).

-

Work-up: After cooling, the mixture is dissolved in a suitable solvent like methanol and the product is precipitated by the addition of a less polar solvent such as diethyl ether.

-

Isolation: The resulting precipitate, the hydrochloride salt of 1-(2-methoxyphenyl)piperazine, is collected by filtration and washed with diethyl ether.[9]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of chemical compounds.

Workflow for MTT Assay

Detailed Methodology:

-

Cell Culture: Cancer cells are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the piperazine derivative. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Reagent: MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against the compound concentration.

In Vitro Antipsychotic Activity: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor, such as the dopamine D2 or serotonin 5-HT2A receptor.

Workflow for Radioligand Binding Assay

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue) are prepared.

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors), and the unlabeled test compound at various concentrations.

-

Controls: Wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist) are included.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of the wells are rapidly filtered through a glass fiber filter to separate the bound radioligand from the unbound.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity on each filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki value is then calculated using the Cheng-Prusoff equation.[10]

In Vivo Antipsychotic Activity: Conditioned Avoidance Response (CAR)

The CAR test is a behavioral model used to predict the antipsychotic-like activity of a compound. It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[11]

Detailed Methodology:

-

Apparatus: A shuttle box with two compartments separated by a door or a hurdle is used. The floor of the box is typically a grid that can deliver a mild electric shock.

-

Training: An animal (usually a rat) is trained to associate a conditioned stimulus (CS), such as a light or a tone, with an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (avoidance response). If the animal fails to move during the CS, it receives the shock and can then move to the other compartment to escape it (escape response).

-

Testing: Once the animals are trained to a stable level of performance, they are treated with the test compound or a vehicle.

-

Observation: The number of avoidance and escape responses is recorded.

-

Data Analysis: A compound is considered to have potential antipsychotic activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses, indicating that the effect is not due to general motor impairment.[12]

In Vivo Antipsychotic Side Effect Model: Catalepsy Test

The catalepsy test is used to assess the potential of a compound to induce extrapyramidal side effects, a common adverse effect of typical antipsychotic drugs.[13]

Detailed Methodology:

-

Apparatus: A horizontal bar is placed at a specific height (e.g., 9 cm for rats).

-

Procedure: After administration of the test compound, the animal's forepaws are gently placed on the bar.

-

Measurement: The time it takes for the animal to remove both paws from the bar (descent latency) is measured.

-

Data Analysis: A significant increase in the descent latency compared to vehicle-treated animals is indicative of catalepsy.[14][15]

Conclusion and Future Perspectives

The piperazine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its adaptability allows for the development of a wide range of therapeutic agents with diverse mechanisms of action. The data and protocols presented in this guide highlight the significant progress made in understanding and exploiting the therapeutic potential of piperazine derivatives.

Future research in this area will likely focus on several key aspects:

-

Novel Scaffolds and Substitutions: The design and synthesis of new piperazine-based scaffolds with unique substitution patterns to explore novel chemical space and identify compounds with improved potency, selectivity, and ADME properties.

-

Multi-target Ligands: The rational design of piperazine derivatives that can simultaneously modulate multiple targets to achieve synergistic therapeutic effects and overcome drug resistance.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the biological activities of piperazine derivatives to identify new therapeutic targets and biomarkers.

-

Advanced Drug Delivery Systems: The development of innovative drug delivery strategies to enhance the therapeutic efficacy and reduce the side effects of piperazine-based drugs.

By leveraging the knowledge and methodologies outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of piperazine derivatives in the ongoing quest for new and improved medicines.

References

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. Catalepsy test in rats [protocols.io]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. benchchem.com [benchchem.com]

- 10. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. youtube.com [youtube.com]

- 14. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of Constrained Amino Acids in Peptide Structure: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and chemical biology, peptides have emerged as a promising class of therapeutics. Their ability to mimic natural protein-protein interactions with high specificity and potency is a key advantage. However, the inherent flexibility of linear peptides often leads to poor metabolic stability, reduced binding affinity, and limited cell permeability, hindering their therapeutic potential. The introduction of conformational constraints into the peptide backbone or side chains is a powerful strategy to overcome these limitations. This technical guide provides an in-depth exploration of the role of constrained amino acids in dictating peptide structure and function, offering valuable insights for researchers, scientists, and drug development professionals.

Constraining a peptide's structure pre-organizes it into a bioactive conformation, reducing the entropic penalty upon binding to its target.[1] This conformational rigidity not only enhances binding affinity but also improves resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs.[2][3] This guide will delve into the various types of constrained amino acids, their impact on peptide conformation, and the experimental techniques used to characterize these molecules.

Types of Conformational Constraints and Their Impact on Peptide Structure

The strategic incorporation of non-proteinogenic amino acids or the modification of existing ones can introduce a variety of constraints, each with a unique influence on the peptide's three-dimensional structure.

Main-Chain Constraints: Cyclization and Stapling

One of the most effective methods to rigidify a peptide is through macrocyclization. This can be achieved through several strategies:

-

Head-to-Tail Cyclization: Forms a cyclic peptide bond between the N-terminal amine and the C-terminal carboxylic acid. This global constraint significantly reduces the number of accessible conformations.[4]

-

Sidechain-to-Sidechain Cyclization: Involves the formation of a covalent bond between the side chains of two amino acid residues. Common examples include disulfide bonds between two cysteine residues and lactam bridges between the side chains of an acidic and a basic amino acid (e.g., aspartic acid and lysine).[5][6]

-

Peptide Stapling: This technique involves introducing a covalent brace, or "staple," across one or more turns of an α-helical peptide. Hydrocarbon stapling, achieved through ring-closing metathesis of two olefin-bearing unnatural amino acids, is a widely used method to stabilize the α-helical conformation.[2][7] These staples enhance proteolytic stability, cell permeability, and target binding affinity.[2]

Local Constraints: Incorporation of Rigid Amino Acids

Introducing amino acids with restricted dihedral angles can locally influence the peptide backbone, promoting the formation of specific secondary structures.

-

α,α-Disubstituted Amino Acids: Amino acids such as α-aminoisobutyric acid (Aib) have a highly restricted conformational space, strongly favoring helical structures like the 310-helix and α-helix.[8][9] The incorporation of Aib can nucleate and stabilize helical conformations even in short peptides.[10]

-

Proline and its Analogs: The cyclic nature of proline restricts the phi (φ) dihedral angle, making it a common residue in β-turns.[11] Conformationally rigid proline analogs can be used to further control the turn geometry.[11]

-

N-Methylated Amino Acids: Methylation of the backbone amide nitrogen can influence the cis/trans isomerization of the peptide bond and reduce the number of hydrogen bond donors, altering the peptide's conformational preferences and improving its pharmacokinetic properties.[7]

Quantitative Analysis of Constrained Peptide Conformations

The precise impact of a conformational constraint on a peptide's structure can be quantified using various biophysical techniques. The following table summarizes key structural parameters for different types of constrained peptides.

| Constraint Type | Amino Acid Examples | Typical Secondary Structure | Dihedral Angle (φ, ψ) Constraints | Impact on Helicity/Stability | Reference |

| Hydrocarbon Stapling (i, i+4) | (S)-2-(4'-pentenyl)alanine | α-Helix | Favors α-helical region (-60°, -40°) | Significant increase in helicity and proteolytic stability. | [12][13] |

| α,α-Disubstitution | α-Aminoisobutyric acid (Aib) | 310-Helix, α-Helix | Restricted to helical regions (φ ≈ ±60°, ψ ≈ ±30°) | Potent helix nucleation and stabilization. | [9][14] |

| Cyclization (Head-to-Tail) | Natural & Unnatural Amino Acids | Varies (β-turns, etc.) | Highly constrained based on ring size | Reduces conformational flexibility, enhances stability. | [4] |

| N-Methylation | N-Methyl Alanine, etc. | Can disrupt H-bonding | Alters local conformation | Can improve metabolic stability and membrane permeability. | [7] |

Experimental Protocols for Characterization

A thorough characterization of constrained peptides requires a combination of synthetic, structural, and functional assays.

Synthesis of Hydrocarbon-Stapled Peptides

This protocol outlines the general steps for synthesizing an α-helical peptide with a hydrocarbon staple at the i and i+4 positions using Fmoc-based solid-phase peptide synthesis (SPPS).

Workflow for Hydrocarbon-Stapled Peptide Synthesis

Caption: A general workflow for the synthesis of hydrocarbon-stapled peptides.

Detailed Methodology:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent such as HBTU or HATU in the presence of a base like diisopropylethylamine (DIEA).

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Incorporation of Stapling Residues: At positions i and i+4, couple the desired olefin-bearing unnatural amino acids (e.g., (S)-2-(4'-pentenyl)alanine).

-